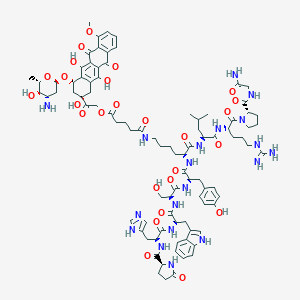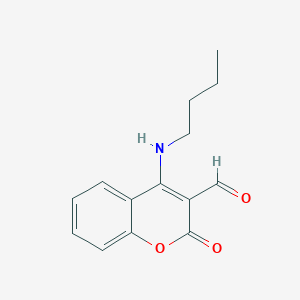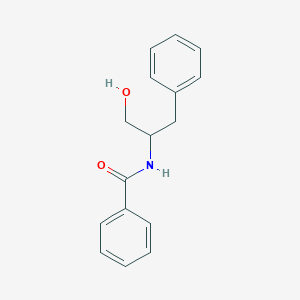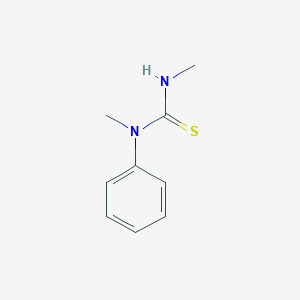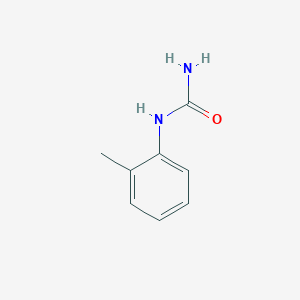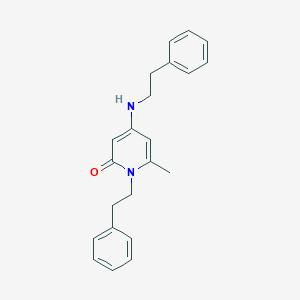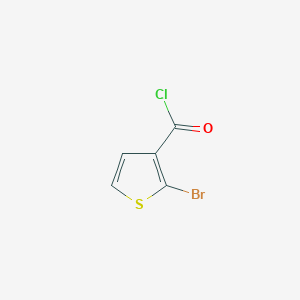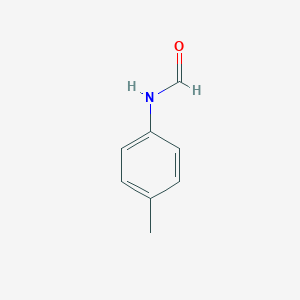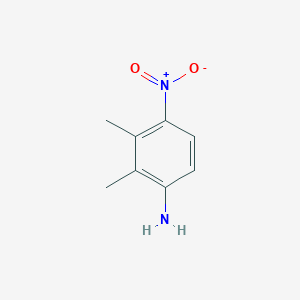
2,3-Dimethyl-4-nitroaniline
Übersicht
Beschreibung
2,3-Dimethyl-4-nitroaniline is an aromatic intermediate used in the experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials .
Synthesis Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . It has been reported to be determined by diazotization and coupling spectrophotometric technique using 8-amino-1-hydroxynaphthalene-3,6-disulphonic acid and N - (1-naphthyl)ethylenediamine as coupling agents .Molecular Structure Analysis
The molecular formula of 2,3-Dimethyl-4-nitroaniline is C8H10N2O2 . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis
Intramolecular hydrogen-bonding results in a very low basicity for 2-nitroaniline. Aside from its reduction to phenylenediamine, 2-nitroaniline undergoes other reactions anticipated for aromatic amines .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dimethyl-4-nitroaniline include a density of 1.2±0.1 g/cm3, boiling point of 287.6±23.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 52.7±3.0 kJ/mol, flash point of 127.7±22.6 °C, index of refraction of 1.592, molar refractivity of 47.1±0.3 cm3, and a polar surface area of 49 Å2 .Wissenschaftliche Forschungsanwendungen
Application 1: Piezoelectric and Optical Properties
- Summary of the Application: N,N-Dimethyl-4-nitroaniline is used in the creation of piezoelectric organic superplastic and superelastic charge transfer molecular crystals . These crystals are embedded in poly-l-lactic acid polymer microfibers using the electrospinning technique .
- Methods of Application: The electrospinning technique is used to fabricate highly aligned poly-l-lactic acid polymer microfibers with embedded N,N-Dimethyl-4-nitroaniline nanocrystals .
- Results or Outcomes: The composite fibers display an extraordinarily high piezoelectric output response, where for a small stress of 5.0 × 10^3 Nm^−2, an effective piezoelectric voltage coefficient of g_eff = 4.1 VmN^−1 is obtained . This is one of the highest among piezoelectric polymers and organic lead perovskites . Mechanically, they exhibit an average increase of 67% in the Young modulus compared to polymer microfibers alone, reaching 55 MPa, while the tensile strength reaches 2.8 MPa . Furthermore, the fibers show solid-state blue fluorescence, important for emission applications, with a long lifetime decay (147 ns) lifetime decay .
Application 2: Synthesis of o-Phenylenediamine
- Summary of the Application: 2-Nitroaniline is used in the synthesis of o-Phenylenediamine .
- Methods of Application: Commercially, 2-Nitroaniline is synthesized by reacting 2-nitrochlorobenzene with ammonia .
- Results or Outcomes: The product of this reaction is 2-Nitroaniline, which is used as a precursor to o-Phenylenediamine .
Application 3: Various Uses of 4-Nitroaniline
- Summary of the Application: 4-Nitroaniline has a wide range of applications, including use as a corrosion inhibitor, colorant, medicine, gasoline additive, gumming prevention agent, and poultry treatment .
- Methods of Application: The specific methods of application vary depending on the specific use of 4-Nitroaniline .
- Results or Outcomes: The outcomes of these applications also vary, but in general, 4-Nitroaniline is a versatile compound with many uses .
Application 4: Synthesis of Benzotriazoles
- Summary of the Application: Nitroaniline is used in the synthesis of chemicals called benzotriazoles .
- Methods of Application: The specific methods of application vary depending on the specific use of Nitroaniline .
- Results or Outcomes: The outcomes of these applications also vary, but in general, Nitroaniline is a versatile compound with many uses .
Application 5: Corrosion Inhibitor
- Summary of the Application: 4-Nitroaniline is used as a corrosion inhibitor .
- Methods of Application: The specific methods of application vary depending on the specific use of 4-Nitroaniline .
- Results or Outcomes: The outcomes of these applications also vary, but in general, 4-Nitroaniline is a versatile compound with many uses .
Application 6: Additive to Gasoline
- Summary of the Application: 4-Nitroaniline is used as an additive to gasoline .
- Methods of Application: The specific methods of application vary depending on the specific use of 4-Nitroaniline .
- Results or Outcomes: The outcomes of these applications also vary, but in general, 4-Nitroaniline is a versatile compound with many uses .
Safety And Hazards
2,3-Dimethyl-4-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin or if inhaled. It may cause damage to organs through prolonged or repeated exposure . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3-dimethyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIWYZBTCKMAMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427766 | |
| Record name | 2,3-dimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-4-nitroaniline | |
CAS RN |
80879-86-3 | |
| Record name | 2,3-dimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

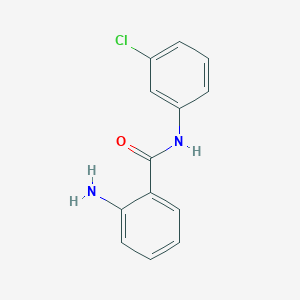
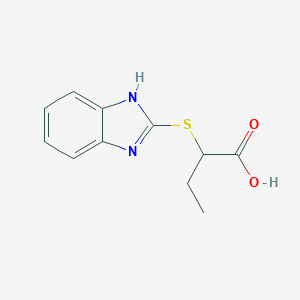
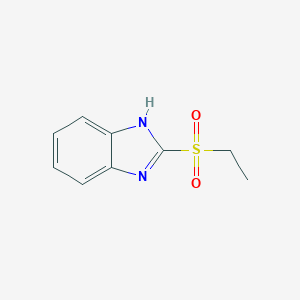
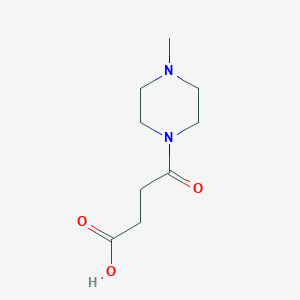
![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)
